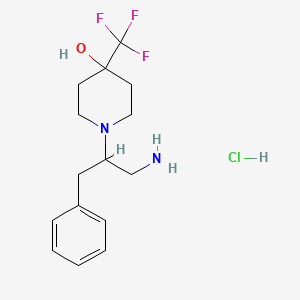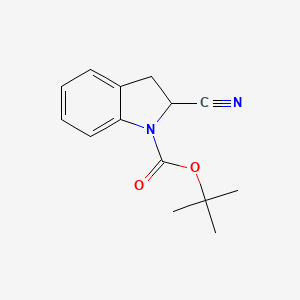
3-Bromo-5-fluoroaniline hydrochloride
Übersicht
Beschreibung
3-Bromo-5-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 134168-98-2 . It has a molecular weight of 226.48 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoroaniline hydrochloride is1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H . This indicates the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the benzene ring of aniline . Physical And Chemical Properties Analysis
3-Bromo-5-fluoroaniline hydrochloride is a powder . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results for the hydrochloride form of the compound .Wissenschaftliche Forschungsanwendungen
Biodistribution and Radiation Dosimetry of PET Tracers
Biodistribution and Radiation Dosimetry of LMI1195 : This study focused on the clinical development of LMI1195, a novel 18F-labeled ligand for the norepinephrine transporter, used for mapping cardiac nerve terminals in vivo using PET. The research evaluated human safety, whole-organ biodistribution, and radiation dosimetry of LMI1195 in a phase 1 clinical trial. The study concluded that LMI1195 is well tolerated and provides a radiation dose comparable to other commonly used PET radiopharmaceuticals. The kinetics of myocardial and adjacent organ activity indicated that cardiac imaging should be feasible with an acceptable patient radiation dose (Sinusas et al., 2014).
Pharmacology and Radiosensitization in Cancer Treatment
Pharmacological Evaluation of 5-Bromodeoxyuridine : The research discussed the use of 5-Bromodeoxyuridine (BrdUrd) as an effective radiosensitizing agent for gliomas. The pharmacology was studied in patients, revealing linear behavior in the infusion rates studied. The study suggested that BrdUrd has promise as a radiosensitizer, but alternative means of safe delivery into the carotid artery are needed due to systemic toxicity concerns (Russo et al., 1984).
Occupational Health Risks
Occupational Exposure to Solvents and Neurotoxicity : The study addressed occupational health risks associated with exposure to 1-Bromopropane (1-BP), used as a substitute for regulated compounds like chloro-fluorocarbons in various industries. The report highlighted two cases of workers exposed to 1-BP, diagnosed with clinical manifestations of neurotoxicity. The cases underscore the potential health risks of 1-BP exposure, especially in workplaces where its use might be increasing (MMWR, 2008).
Eigenschaften
IUPAC Name |
3-bromo-5-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLVIUQZBNIGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoroaniline hydrochloride | |
CAS RN |
134168-98-2 | |
| Record name | Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134168-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

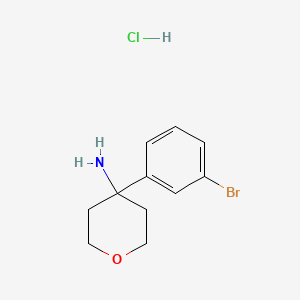
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
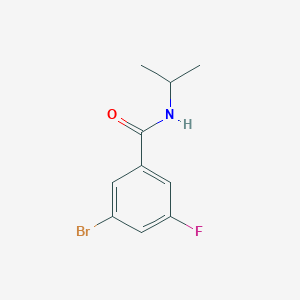
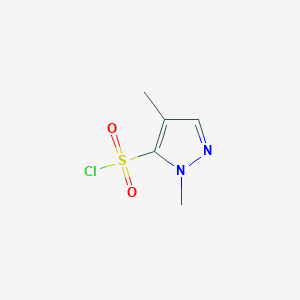


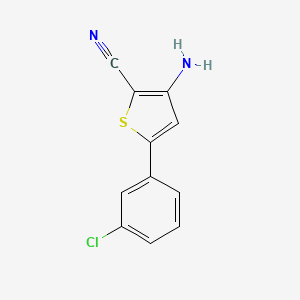
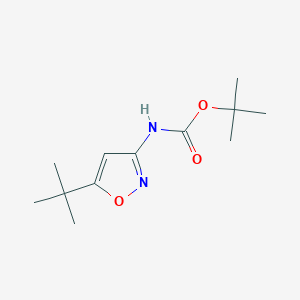
![Tert-butyl 2-(dimethylamino)-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1522228.png)
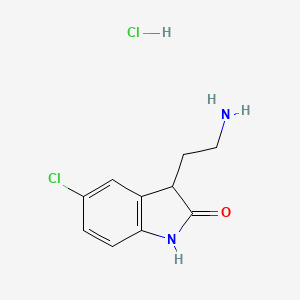
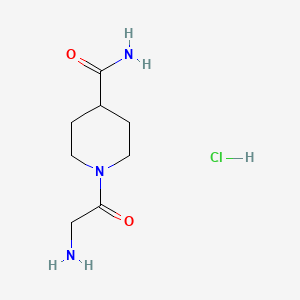
![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)
